molecular formula C23H19ClN6O2 B2597342 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1207004-31-6

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2597342
M. Wt: 446.9
InChI Key: ZRHYFTJLYIQAKB-UHFFFAOYSA-N
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Description

The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . It has shown potential in the field of medicinal chemistry, with studies indicating its effectiveness against various cancer cell lines . It has also demonstrated superior c-Met kinase inhibition ability at the nanomolar level .


Synthesis Analysis

The compound is synthesized as part of a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives . The synthesis process involves systematic modification of the 3 and 6 positions .


Molecular Structure Analysis

The molecular structure of the compound is derived from the [1,2,4]triazolo[4,3-a]pyrazine scaffold . Further studies are needed to provide a detailed analysis of its molecular structure.

Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds related to the chemical structure have demonstrated significant antibacterial and antifungal activities. For instance, synthesized pyrazoline and pyrazole derivatives have been evaluated against various strains of bacteria and fungi, showing promising results in inhibiting the growth of these microorganisms. The structure-activity relationship studies of these compounds reveal their potential as lead compounds for the development of new antimicrobial agents. Notably, specific derivatives have shown excellent performance against Gram-negative and Gram-positive bacteria as well as yeast-like fungi, highlighting their broad-spectrum antimicrobial potential (Hassan, 2013).

Anticancer Activities

Some derivatives of the chemical family have been synthesized and assessed for their anticancer activities. Research into antipyrine-based heterocycles, for example, has led to the discovery of compounds with significant anticancer properties. These studies contribute to the ongoing search for novel chemotherapeutic agents, offering insights into the mechanisms through which these compounds interact with cancer cells and potentially inhibit tumor growth (Riyadh, Kheder, & Asiry, 2013).

Insecticidal Applications

The synthesis of novel heterocycles incorporating thiadiazole moieties has shown promising insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. This research opens avenues for developing safer and more effective insecticides, contributing to agricultural pest management strategies. The exploration of these compounds' insecticidal properties underscores the potential of chemical derivatives in addressing challenges in crop protection (Fadda et al., 2017).

Anticonvulsant Activities

Additionally, certain alkanamide derivatives, closely related to the core chemical structure, have been synthesized and tested for their anticonvulsant activities. These studies are crucial in the quest for new therapeutic agents to treat epilepsy and related neurological disorders. The identification of compounds with potent anticonvulsant effects contributes to the development of more effective and safer treatment options (Tarikogullari et al., 2010).

properties

CAS RN

1207004-31-6

Product Name

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide

Molecular Formula

C23H19ClN6O2

Molecular Weight

446.9

IUPAC Name

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C23H19ClN6O2/c1-14-3-8-18(11-15(14)2)25-21(31)13-30-23(32)28-9-10-29-20(22(28)27-30)12-19(26-29)16-4-6-17(24)7-5-16/h3-12H,13H2,1-2H3,(H,25,31)

InChI Key

ZRHYFTJLYIQAKB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2)C

solubility

not available

Origin of Product

United States

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